3-(1H-Imidazol-1-yl)propanenitrile

Crystallography Solid-State Chemistry Molecular Conformation

Sourcing a reliable, multi-purpose imidazole building block with a reactive nitrile handle often presents supply consistency and purity challenges. This compound directly addresses that gap. • Antifungal R&D: Serves as the key precursor for novel azole antifungals demonstrating superior anti-Candida activity versus fluconazole, critical for combating resistant strains. • Ionic Liquid & Battery Research: The essential precursor for 1-(2-cyanoethyl)-3-alkylimidazolium ionic liquids; its nitrile group enhances electrochemical stability while enabling tunable viscosity for advanced DSSC and Li-ion battery electrolytes. • Catalysis: Functions as a bidentate ligand scaffold for transition metal complexes, where the nitrile substituent enhances catalytic turnover and selectivity in Suzuki-Miyaura and Heck cross-coupling reactions. Supplied with consistent purity; stocked for immediate global dispatch to minimize workflow interruptions.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
CAS No. 23996-53-4
Cat. No. B188249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-yl)propanenitrile
CAS23996-53-4
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCC#N
InChIInChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2
InChIKeyXEQIISVRKIKCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)propanenitrile Procurement & Profile


3-(1H-Imidazol-1-yl)propanenitrile (CAS 23996-53-4), also referred to as N-(2-cyanoethyl)imidazole, is a heterocyclic organic compound with the molecular formula C₆H₇N₃ and a molecular weight of 121.14 g/mol . The compound comprises an imidazole ring covalently linked to a propanenitrile (–CH₂CH₂CN) substituent, which imparts both aromatic nitrogen basicity and a reactive nitrile functional group [1]. Its synthesis is typically achieved through nucleophilic substitution of imidazole with 3‑halopropionitriles under basic conditions, affording a white crystalline solid that is soluble in water and common organic solvents at ambient temperature . The presence of the cyano group, in conjunction with the imidazole heterocycle, enables a wide range of downstream chemical modifications, positioning this compound as a versatile intermediate in medicinal chemistry, materials science, and catalysis .

Synthetic versatility via nitrile & imidazole handles
Ionic liquid precursor with tunable physicochemical profile
Scaffold for coordination chemistry & catalytic ligands

Why Imidazole Analogs Cannot Replace It


Generic imidazole derivatives (e.g., 1‑methyl‑, 1‑ethyl‑, or 1‑vinyl‑imidazole) cannot be freely substituted for 3‑(1H‑imidazol‑1‑yl)propanenitrile in research or industrial workflows because the specific combination of an N‑linked propanenitrile chain and an unsubstituted imidazole ring defines its unique chemical reactivity, structural conformation, and downstream functionalization potential. The nitrile group provides a robust electrophilic handle for further derivatization (e.g., hydrolysis, cycloaddition, nucleophilic addition) that is absent in alkyl‑substituted analogs, while the pendant –CH₂CH₂CN spacer influences both solid‑state packing [1] and the physicochemical properties of derived ionic liquids [2]. These structural distinctions translate into tangible performance differences in catalysis, metal‑complex formation, and material science applications, meaning that substitution without careful consideration of these molecular attributes can lead to failed syntheses, altered reaction kinetics, or suboptimal material properties [3].

3-(1H-Imidazol-1-yl)propanenitrile
Generic N-alkyl imidazoles
Reactive nitrile handle enables downstream derivatization
Lack nitrile group; restricts synthetic elongation
Conformational rigidity influences solid-state packing
Altered packing & hydrogen-bonding networks
–CH₂CH₂CN spacer modulates IL density & viscosity
May not reproduce tunable IL properties

Head-to-Head Performance Evidence


Crystal Structure & Conformation

X‑ray crystallographic analysis of 3‑(1H‑imidazol‑1‑yl)propanenitrile reveals a staggered conformation for the ethylene linker connecting the imidazole ring and the nitrile group. This conformation is notably distinct from that observed in the hydroxyl analog, 3‑(1H‑imidazol‑1‑yl)propan‑1‑ol, where the flexibility of the –OH terminus induces different intermolecular hydrogen‑bonding patterns [1]. The shortest intermolecular contact in the nitrile derivative (imidazole N···CH₂ distance) is 2.89 Å, indicative of specific solid‑state packing forces absent in the alcohol counterpart.

Conformation & Packing
Cross-study comparable
Staggered vs flexible chain; N···CH₂ contact = 2.89 Å
Solid-state packing context may differ
X-ray diffraction at 173 K; influences co-crystallization behavior
Crystallography Solid-State Chemistry Molecular Conformation

Ionic Liquid Precursor Properties

3‑(1H‑Imidazol‑1‑yl)propanenitrile serves as a key precursor for nitrile‑functionalized imidazolium ionic liquids (ILs) via quaternization with alkyl halides followed by anion metathesis. A direct comparative study of ILs based on the [C₂CN Cₙim]⁺ cation (derived from 3‑(1H‑imidazol‑1‑yl)propanenitrile) versus standard alkyl‑substituted imidazolium ILs (e.g., [C₄mim]⁺) shows that the nitrile group lowers the density while significantly increasing viscosity [1].

Ionic Liquid Properties
Direct head-to-head comparison
Density ~1.0–1.1 vs ~1.1–1.2 g/cm³; Viscosity 2–10× higher
Supports tunable electrolyte/solvent profiles
Measured at 25 °C for sulfonate-based anions
Ionic Liquids Electrochemistry Green Chemistry

Thermal Stability Comparison

In a systematic evaluation of N‑cyanoalkyl‑functionalized imidazolium salts, 1‑(2‑cyanoethyl)‑3‑methylimidazolium nitrate (derived from 3‑(1H‑imidazol‑1‑yl)propanenitrile) exhibited a melting point of 67 °C and thermal decomposition onset (T₅%) of 235 °C, whereas the corresponding halide salt (1‑(2‑cyanoethyl)‑3‑methylimidazolium bromide) melted at 112 °C and began to degrade at 190 °C [1].

Thermal Stability
Direct head-to-head comparison
Nitrate: m.p. 67 °C, T₅% 235 °C; Bromide: m.p. 112 °C, T₅% 190 °C
Anion-dependent thermal profile context
DSC/TGA at 10 °C/min under N₂
Energetic Materials Thermal Analysis Ionic Liquids

Antifungal Activity

Derivatives of 3‑(1H‑imidazol‑1‑yl)propanenitrile have demonstrated anti‑Candida activity that exceeds that of the clinical antifungal fluconazole. In a comparative MIC assay, the target‑compound‑derived imidazole ester exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Candida albicans, whereas fluconazole showed an MIC of 25 µg/mL under identical test conditions [1].

Antifungal Screening
Direct head-to-head comparison
MIC 12.5 µg/mL vs Fluconazole 25 µg/mL (C. albicans)
Supports antifungal screening context
Broth microdilution per CLSI; strain-specific MIC comparison
Antifungal Medicinal Chemistry Candida albicans

Proven Application Scenarios


Nitrile-Functionalized Ionic Liquids

The compound is the primary precursor for preparing 1‑(2‑cyanoethyl)‑3‑alkylimidazolium ionic liquids, which exhibit lower density and higher viscosity than conventional imidazolium ILs [1]. These properties are exploited in the formulation of electrolytes for dye‑sensitized solar cells and lithium‑ion batteries, where the nitrile group enhances electrochemical stability and the tunable viscosity improves ion transport [2].

Antifungal Drug Discovery

Derivatives of 3‑(1H‑imidazol‑1‑yl)propanenitrile have shown superior anti‑Candida activity compared to fluconazole [1]. Consequently, the compound is employed as a key building block in the synthesis of novel azole antifungal candidates, particularly for combating fluconazole‑resistant fungal pathogens.

Coordination Chemistry & Catalysis

The imidazole nitrogen and nitrile group act as a bidentate ligand scaffold for transition metal complexes, which are evaluated as catalysts in cross‑coupling reactions (e.g., Suzuki–Miyaura, Heck) [1]. The unique electronic environment imparted by the nitrile substituent can enhance catalytic turnover and selectivity relative to complexes formed from simple N‑alkylimidazoles [2].

Energetic Salts & Advanced Materials

Quaternization of the nitrile‑functionalized imidazole with alkyl halides followed by anion exchange yields energetic salts with tailored thermal decomposition profiles [1]. These materials are investigated for use as propellant additives, gas generators, and thermally stable lubricants where the 45 °C improvement in decomposition onset (vs. halide precursors) is critical [2].

Application
Selection Property
Validation Focus
Nitrile-Functionalized Ionic Liquids
Tunable density & viscosity profile
Electrolyte & solvent property benchmarking
Antifungal Screening Studies
Derivative MIC context
Candida strain panel susceptibility review
Coordination Chemistry & Catalysis
Bidentate imidazole-nitrile scaffold
Catalytic turnover & selectivity assessment
Energetic Salts & Advanced Materials
Anion-dependent thermal decomposition profile
Thermal stability & decomposition pathway analysis

Technical Documentation Hub

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